GD3 Ganglioside sugar
Description
Ganglioside GD3 is a b-series glycosphingolipid characterized by a ceramide backbone linked to an oligosaccharide containing two α2-8-linked sialic acid (Neu5Ac) residues . Structurally, GD3 is defined as Neu5Acα2-8Neu5Acα2-3Galβ1-4Glcβ1-1'Cer, distinguishing it from simpler gangliosides like GM3 (monosialylated) and more complex derivatives like GD2 (GD3 + GalNAc) . GD3 is highly expressed during embryonic development and in neural stem cells, where it regulates self-renewal, differentiation, and apoptosis . In adults, GD3 is enriched in the brain, retina, and immune cells, playing roles in neurogenesis, inflammation modulation, and cancer progression .
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Synonyms |
Neu5Acα2-8Neu5Acα2-3Galβ1-4Glc |
Origin of Product |
United States |
Scientific Research Applications
Cancer Immunotherapy
GD3 ganglioside has gained attention as a target for cancer immunotherapy due to its upregulation in various tumors. Research indicates that GD3 can enhance tumor invasiveness and survival by modulating immune responses. For instance, studies have shown that GD3 expressed on tumor cells can inhibit T cell function, making it a potential target for therapeutic interventions aimed at reversing immune suppression in cancer patients .
Case Study: Glioma Research
- A study demonstrated that forced expression of GD3 in glioma cells increased their invasiveness. The research utilized genetically engineered mouse models to elucidate the mechanisms by which GD3 contributes to tumor behavior .
Neurodevelopmental Studies
GD3 ganglioside is vital for normal brain development. It has been implicated in neuronal differentiation and apoptosis during embryogenesis. Abnormal expression levels of GD3 have been associated with neurodegenerative disorders, suggesting its potential as a biomarker for diseases such as Alzheimer's .
Case Study: Alzheimer's Disease
- Investigations into the role of GD3 revealed that increased levels may disrupt insulin receptor signaling in the brain, contributing to cognitive decline observed in Alzheimer's patients .
Cell Signaling and Adhesion
GD3 ganglioside influences cell signaling pathways that regulate cell adhesion and migration. Its interactions with receptors such as the insulin receptor and AMPA receptors are critical for maintaining synaptic plasticity and neuronal health .
Data Table: Interaction Studies
| Receptor | Effect of GD3 | Reference |
|---|---|---|
| Insulin Receptor | Inhibition of signaling | |
| AMPA Receptor | Modulation of receptor turnover | |
| Siglec-7/Siglec-9 | Specific ligand interactions |
Mechanistic Insights
Research has elucidated several mechanisms through which GD3 exerts its effects:
- Apoptosis Induction : In normal conditions, high levels of GD3 promote apoptosis; however, this effect is compromised in gliomas due to acetylation modifications that prevent GD3 from triggering apoptotic pathways .
- Tumor Microenvironment : GD3 can be shed from tumor cells into extracellular vesicles, influencing neighboring cells and promoting migration and invasion .
Chemical Reactions Analysis
Interaction with Amyloid-β (Aβ42)
GD3 accelerates Aβ42 oligomerization via electrostatic interactions with lysine (K16) and histidine (H13/H14) residues (Fig. 2A):
| Ganglioside | Aβ42 Oligomer Size (kDa) | Key Interaction Residues | Outcome |
|---|---|---|---|
| GD3 | 110–260 | K16, H13/H14 | Stable β-sheet oligomers |
| GM1 | 40–70 | R5 | Unstable oligomers |
| GM3 | N/A | None | No oligomerization |
GD3’s terminal sialic acids drive Aβ42 aggregation, unlike GM3, which lacks branching sugars .
Acetylation and Apoptotic Regulation
GD3’s proapoptotic activity is modulated by sialic acid acetylation :
Acetylated GD3 fails to trigger mitochondrial membrane permeabilization, highlighting its role in apoptotic evasion .
Role in Autophagosome Maturation
GD3 interacts with autophagy-related proteins via lipid rafts (Fig. 3):
Pharmacological inhibition of sphingolipid synthesis (e.g., fumonisin B1) reduces PtdIns3P levels, blocking autophagic flux .
Metabolic Fate in Enterocytes
GD3 uptake and metabolism in human intestinal cells vary by delivery route:
| Delivery Route | Retention (%) | Metabolism (%) | Transfer (%) |
|---|---|---|---|
| Apical | 4–32 | 68–96 | <1 |
| Basolateral | <1 | >99 | <1 |
Basolateral GD3 is rapidly metabolized, while apical GD3 shows prolonged membrane retention .
Comparison with Similar Compounds
Comparison with Similar Gangliosides
Gangliosides are classified into four series (a-, b-, c-, and o-series) based on their biosynthetic pathways and terminal sugar modifications. Below, GD3 is compared to structurally and functionally related gangliosides:
Structural Comparison
| Ganglioside | Core Structure | Sialic Acid Residues | Key Enzymes Involved | Series |
|---|---|---|---|---|
| GD3 | Neu5Acα2-8Neu5Acα2-3Galβ1-4Glcβ1-Cer | 2 | GD3 synthase (ST8SIA1) | b-series |
| GM3 | Neu5Acα2-3Galβ1-4Glcβ1-Cer | 1 | GM3 synthase (ST3GAL5) | a-series |
| GM2 | GalNAcβ1-4[Neu5Acα2-3]Galβ1-4Glcβ1-Cer | 1 | GM2/GD2 synthase (B4GALNT1) | a-series |
| GD2 | GalNAcβ1-4[Neu5Acα2-8Neu5Acα2-3]Galβ1-4Glcβ1-Cer | 2 | GM2/GD2 synthase (B4GALNT1) | b-series |
| GT3 | Neu5Acα2-8Neu5Acα2-8Neu5Acα2-3Galβ1-4Glcβ1-Cer | 3 | GT3 synthase (ST8SIA5) | c-series |
Key Differences :
- Sialylation : GD3 contains two sialic acids, whereas GM3 (a-series precursor) has one. GD2 retains GD3’s disialyl core but adds GalNAc, while GT3 extends GD3 with a third sialic acid .
- Biosynthetic Pathways : GD3 synthesis requires GD3 synthase, which acts on GM3 to add a second sialic acid. In contrast, GM2 synthesis involves GM2/GD2 synthase adding GalNAc to GM3, diverting the pathway toward a-series gangliosides .
Functional Comparison
Functional Insights :
- GD3 vs. GM3 : While GM3 modulates insulin signaling and membrane receptor activity, GD3 is critical in neurodevelopment and inflammation. GD3 suppresses NF-κB activation and sPLA2 production, mitigating intestinal barrier dysfunction in inflammatory bowel disease (IBD) models .
- GD3 vs. GD2: Both are b-series gangliosides, but GD2’s additional GalNAc residue enhances its role in tumorigenesis. GD3 synthase inhibition reduces tumor stemness, whereas GD2-targeting antibodies are used in cancer immunotherapy .
- GD3 vs. GM2: GM2’s lysosomal degradation role contrasts with GD3’s extracellular signaling functions.
Disease and Therapeutic Relevance
- GD3 in Autoimmunity : Autoantibodies against GD3 in Zika-infected patients may disrupt neural stem cell interactions with EGF receptors, contributing to microcephaly and retinal damage .
- GD3 in Cancer: GD3 synthase overexpression in melanoma drives GD3 and O-acetyl-GD3 synthesis, promoting tumor progression. Inhibitors of GD3 synthase (e.g., siRNA) reduce metastasis in preclinical models .
- GM3 in Metabolic Disorders : GM3 accumulation due to ST3GAL5 mutations causes severe epilepsy, highlighting divergent roles of GD3 and GM3 in neurological health .
Preparation Methods
Bovine Milk as a Primary Source
Bovine milk cream serves as a rich natural reservoir for GD3 ganglioside, offering a cost-effective extraction route. The protocol involves liquid-phase extraction using methanol or ethanol, followed by anion exchange chromatography. From 1 kg of cream (derived from 14–15 L of bovine milk), approximately 70 mg of pure GD3 is obtained. The ceramide moiety of milk-derived GD3 predominantly contains octadecasphing-4-enine and very-long-chain fatty acids (22:0 and 23:0).
Technical Workflow
-
Centrifugation : Cream is separated from raw milk via centrifugation at 4,000 × g for 20 minutes.
-
Solvent Extraction : Methanol or ethanol (4:1 solvent-to-cream ratio) solubilizes gangliosides while precipitating proteins and lipids.
-
Anion Exchange Chromatography : DEAE-Sephadex columns selectively bind acidic GD3, which is eluted using a linear NaCl gradient (0.1–0.5 M).
-
Final Purification : Silica gel chromatography removes residual contaminants, yielding GD3 with >95% purity.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield per kg cream | 70 mg | |
| Sialic acid composition | 100% N-acetylneuraminic acid | |
| Ceramide fatty acids | 22:0 (48%), 23:0 (32%) |
Enzymatic Synthesis in Cell-Based Systems
Ecto-ST8Sia-I-Mediated GD3 Biosynthesis
The enzyme ecto-ST8Sia-I (cell surface-localized α-2,8-sialyltransferase) catalyzes GD3 synthesis from GM3 in macrophages and other cell lines. This method exploits endogenous enzymatic machinery, enabling in situ GD3 production.
Protocol for RAW264.7 Macrophages
-
Cell Culture : RAW264.7 cells are grown in DMEM + 10% FBS and treated with 25 μM GM3 ganglioside for 2 hours.
-
Enzymatic Reaction : Cells are incubated with 100 mM sodium cacodylate-HCl (pH 6.5), 25 μM CMP-NeuAc, and cofactors (1 mM MnCl₂, 1 mM MgCl₂) at 37°C.
-
GD3 Detection :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| GD3 synthesis efficiency | 62% (apical uptake) | |
| Time to peak synthesis | 2 hours | |
| Cofactor requirement | Mn²⁺ > Mg²⁺ |
Chemoenzymatic Synthesis
One-Pot Multienzyme (OPME) Strategy
This method combines chemical synthesis of lactosyl sphingosine with enzymatic sialylation to produce GD3 sphingosine, which is subsequently acylated.
Stepwise Protocol
-
Lactosyl Sphingosine Preparation : Chemically synthesized from lactose and sphingosine via Koenigs-Knorr glycosylation.
-
GM3 Synthesis :
-
GD3 Synthesis :
-
Purification : C18 solid-phase extraction removes unreacted substrates, achieving >90% purity.
-
Acylation : GD3 sphingosine is acylated with behenic acid (22:0) using DCC/NHS chemistry.
Key Data :
Comparative Analysis of Preparation Methods
Yield and Scalability
| Method | Yield | Scalability | Cost |
|---|---|---|---|
| Bovine milk extraction | 70 mg/kg | Moderate | Low |
| Enzymatic synthesis | 19 μg/24 h | Low | High |
| Chemoenzymatic | 50–100 mg/batch | High | Moderate |
Advantages and Limitations
-
Natural Extraction :
-
Enzymatic Synthesis :
-
Chemoenzymatic :
Q & A
Q. What are the key structural features of GD3 ganglioside, and how do they influence its biological function?
GD3 ganglioside consists of a ceramide backbone linked to a tetrasaccharide chain with two α2-8-linked sialic acids (Neu5Ac) and a terminal galactose-glucose disaccharide. This structure confers distinct polarity and hydrophobicity, enabling interactions with proteins like amyloid-β (Aβ) and modulating membrane dynamics . Methodologically, structural elucidation employs techniques such as nuclear magnetic resonance (NMR) for sugar residue sequencing and mass spectrometry (MS) for ceramide profiling .
Q. How is GD3 synthesized in the ganglioside biosynthetic pathway?
GD3 synthesis begins with lactosylceramide (Galβ1-4Glc-Cer), where GD3 synthase (ST8Sia-I) transfers a sialic acid residue from CMP-Neu5Ac to GM3 (Neu5Acα2-3Galβ1-4Glc-Cer), forming the α2-8 linkage. This step determines branching into the b-/c-series gangliosides, distinct from the a-series (e.g., GM1) . Experimental validation involves enzyme inhibition (e.g., brefeldin A) to block Golgi-dependent steps and track precursor accumulation using radiolabeled sugars .
Q. What analytical methods are used to quantify GD3 in biological samples?
Reverse-phase HPLC coupled with MS enables separation based on ceramide hydrophobicity and precise mass identification . Immunoblotting with GD3-specific antibodies (e.g., clone MB3.6) is used for cellular localization studies , while dynamic light scattering (DLS) and size-exclusion chromatography (SEC) assess oligomer size and stability .
Advanced Research Questions
Q. How does GD3 modulate amyloid-β (Aβ) oligomerization, and what experimental models resolve contradictions in stability data?
GD3 promotes Aβ oligomerization but generates less stable oligomers compared to GM1, as shown by SEC and DLS . Contradictions arise from dissociation during fractionation; cross-linking agents (e.g., glutaraldehyde) or native PAGE can stabilize transient oligomers for analysis . Far-UV circular dichroism (CD) confirms β-sheet secondary structures, but discrepancies in oligomer yields (e.g., negligible GM3 vs. GD3) require kinetic studies under controlled lipid:protein ratios .
Q. What role does GD3 play in neural stem cell (NSC) maintenance, and how are in vivo models designed to study this?
GD3-deficient mice exhibit reduced NSC self-renewal in the subventricular zone and hippocampus, assessed via BrdU labeling and neurosphere assays . Behavioral assays (e.g., forced swim tests) correlate NSC depletion with depressive phenotypes. Conditional knockout models (e.g., Nestin-Cre) and GD3 synthase overexpression in vitro clarify cell-autonomous effects .
Q. How does GD3 regulate apoptosis in cancer, and what methodologies dissect its dual roles in survival and death?
GD3 enhances apoptosis in hepatocarcinoma by inhibiting NF-κB via mitochondrial ROS signaling . Methodologies include GD3 synthase overexpression, ROS scavengers (e.g., NAC), and chromatin immunoprecipitation (ChIP) to assess NF-κB binding to survival genes . Conversely, GD3’s pro-survival roles in melanoma require tumor-specific context studies using siRNA knockdown and xenograft models .
Q. What challenges exist in studying GD3’s interaction with membrane proteins, and how are they addressed?
GD3’s lateral membrane mobility complicates binding assays. Surface plasmon resonance (SPR) with reconstituted lipid bilayers quantifies binding kinetics to proteins like Siglec-7 . Förster resonance energy transfer (FRET) maps GD3 proximity to transmembrane receptors (e.g., EGFR) in live cells . Atomic force microscopy (AFM) visualizes GD3-enriched lipid rafts in synthetic membranes .
Data Interpretation & Contradictions
Q. Why do studies report conflicting roles for GD3 in Aβ aggregation and neurotoxicity?
Discrepancies stem from model systems: cell-free assays (e.g., synthetic lipid vesicles) favor GD3-induced oligomerization, while neuronal cultures may show neuroprotection due to GD3’s antioxidant properties . Context-specific factors (e.g., ganglioside ratios, Aβ isoforms) require systematic titration experiments and meta-analyses across models .
Q. How can researchers reconcile GD3’s dual roles in promoting apoptosis (cancer) and supporting NSC survival?
Tissue-specific GD3 interactions and ceramide composition are critical. In cancer, GD3 with short-chain ceramides enhances mitochondrial targeting, while NSC studies focus on long-chain ceramides. Lipidomics (e.g., LC-MS/MS) of ceramide subspecies and tissue-specific knockout models clarify these dichotomies .
Methodological Best Practices
Q. What controls are essential when studying GD3’s enzymatic activity in vitro?
Include negative controls with GD3 synthase inhibitors (e.g., CMP-Neu5Ac analogs) and validate product specificity using neuraminidase digestion . For radiolabeling studies (e.g., [³H]galactose), confirm incorporation via TLC/autoradiography and normalize to total lipid content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
